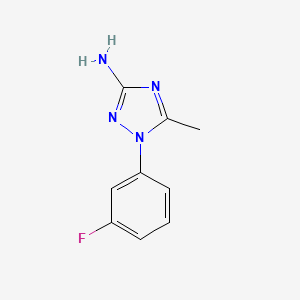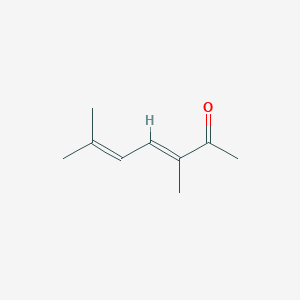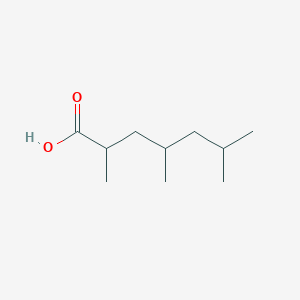![molecular formula C10H13NO2 B13454955 {6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)
{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound features a spiro structure, where the benzoxazole ring is connected to a cyclopropane ring, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol typically involves the condensation of 2-aminophenol with cyclopropanecarboxaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) or mesoporous titania-alumina mixed oxide (MTAMO) at elevated temperatures around 50°C . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole ketones, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of {6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . The spiro structure allows for unique interactions with biological macromolecules, enhancing its efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol: Another spiro compound with a dioxolane ring instead of a cyclopropane ring.
2-Substituted Benzoxazoles: Compounds with various substituents on the benzoxazole ring, exhibiting different chemical and biological properties.
Uniqueness
The uniqueness of {6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol lies in its spiro structure, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropane ring adds strain to the molecule, influencing its interactions with other compounds and biological targets
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
spiro[6,7-dihydro-4H-1,2-benzoxazole-5,1'-cyclopropane]-3-ylmethanol |
InChI |
InChI=1S/C10H13NO2/c12-6-8-7-5-10(3-4-10)2-1-9(7)13-11-8/h12H,1-6H2 |
InChI-Schlüssel |
OGRIICUHVZPMFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC2)CC3=C1ON=C3CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylatehydrochloride](/img/structure/B13454872.png)



![tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate](/img/structure/B13454891.png)



![tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate](/img/structure/B13454913.png)
amine dihydrochloride](/img/structure/B13454921.png)
![4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid](/img/structure/B13454933.png)

![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
![2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)
